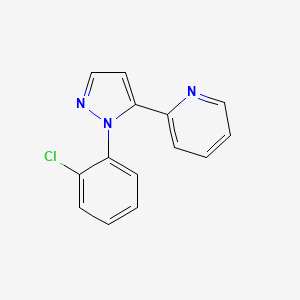![molecular formula C17H21ClN2O3 B577929 tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1260763-61-8](/img/structure/B577929.png)
tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Synthesis Analysis
An efficient, scalable synthesis approach towards this compound involves key steps like dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis
The molecular structure of this compound is complex due to its spirocyclic nature. It interacts with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and demethylation . These reactions are crucial for the formation of the spirocyclic structure of the compound .Scientific Research Applications
Synthesis and Structural Properties
Efficient Synthesis Approaches : Teng, Zhang, and Mendonça (2006) detailed an efficient synthesis method for a spirocyclic oxindole analogue, which includes the key steps of dianion alkylation and cyclization (Teng, Zhang, & Mendonça, 2006).
Crystal Structure Analysis : Sharma et al. (2016) explored the spectral properties and X-ray crystal structure of a new indoline derivative, which included tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate (Sharma et al., 2016).
Novel Bifunctional Compounds : Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivation on azetidine and cyclobutane rings (Meyers et al., 2009).
Stereochemistry in Synthesis : Moskalenko and Boev (2014) discussed the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Intermediate in Biologically Active Compounds : A study by Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in compounds like crizotinib (Kong et al., 2016).
Molecular Packing in Crystals : Didierjean et al. (2004) examined the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds, noting their molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).
Novel Cyclic Amino Acid Ester : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized its structure (Moriguchi et al., 2014).
Importance in Anticancer Drugs : Zhang et al. (2018) highlighted the role of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Tert-Butyl 7-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate, also known as tert-butyl 7-chloro-2-oxospiro[1H-indole-3,4’-piperidine]-1’-carboxylate, is a spirocyclic oxindole analogue . Spiro compounds, including this compound, are known to interact with a wide range of receptors . .
Mode of Action
It is known that spiro compounds, due to their structure, interact with a wide range of receptors . This interaction can result in a variety of biological activities, depending on the specific receptors involved and the nature of the interaction .
Biochemical Pathways
Spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that the compound may affect a variety of biochemical pathways, depending on its specific targets.
Result of Action
Given the wide range of biological activities exhibited by spiro compounds , it is likely that the effects of this compound’s action would be diverse and dependent on the specific targets and pathways involved.
properties
IUPAC Name |
tert-butyl 7-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRLTYMRDKUJRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735310 |
Source


|
| Record name | tert-Butyl 7-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
1260763-61-8 |
Source


|
| Record name | tert-Butyl 7-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

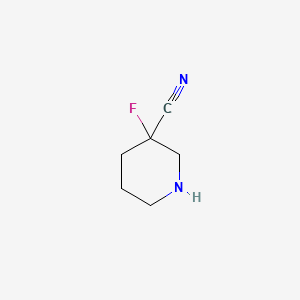

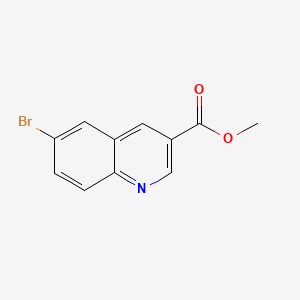
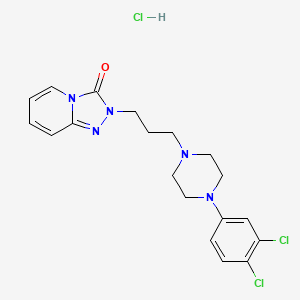
![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)
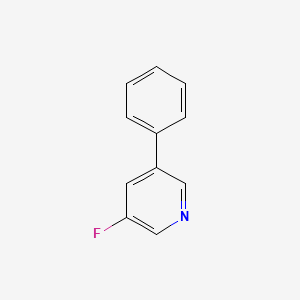

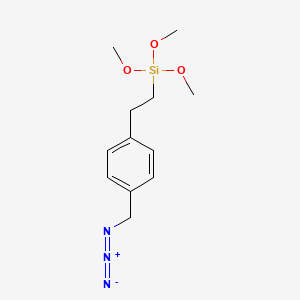
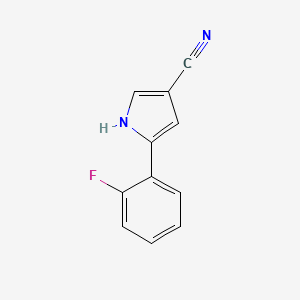
![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)

